5-Bromo-3-tert-butyl-2-methoxypyridine
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Overview
Description
5-Bromo-3-tert-butyl-2-methoxypyridine is a chemical compound with the molecular formula C10H14BrNO . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-tert-butyl-2-methoxypyridine consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted at the 3rd position with a tert-butyl group, at the 5th position with a bromine atom, and at the 2nd position with a methoxy group .Physical And Chemical Properties Analysis
5-Bromo-3-tert-butyl-2-methoxypyridine is a liquid at room temperature . It has a molecular weight of 244.13 .Scientific Research Applications
Synthesis and Molecular Design
5-Bromo-3-tert-butyl-2-methoxypyridine is a versatile compound in the field of organic synthesis and molecular design. It serves as a precursor for the preparation of complex molecules and has applications in the development of molecular rods for metal complexation. For instance, 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, derivatives of 5-Bromo-3-tert-butyl-2-methoxypyridine, are used to create metal-complexing molecular rods (Schwab, Fleischer & Michl, 2002).
Chemistry and Material Science
In chemistry and material science, this compound finds its use in the efficient synthesis of 5-functionalized 2-methoxypyridines. These 5-functionalized derivatives are crucial in the synthesis of various bicyclic δ-lactams, highlighting the compound's significance in developing new materials and chemicals (Sośnicki, 2009).
Pharmaceutical Intermediates
5-Bromo-3-tert-butyl-2-methoxypyridine plays a pivotal role in pharmaceutical research. It's used in synthesizing key intermediates for therapeutic compounds. An example is its involvement in synthesizing a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, demonstrating its value in developing medications for treating neurological disorders (Hirokawa, Horikawa & Kato, 2000).
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-tert-butyl-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)8-5-7(11)6-12-9(8)13-4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUAJDOHRWBXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-tert-butyl-2-methoxypyridine |
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